molecular formula C15H18N2O4S B3122243 Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate CAS No. 301359-48-8

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Cat. No.: B3122243
CAS No.: 301359-48-8
M. Wt: 322.4 g/mol
InChI Key: HZUKCVZAZDXILW-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a diazine ring structure with various functional groups, including methoxy, methyl, and thioxo groups

Preparation Methods

The synthesis of Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methyl acetoacetate.

    Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.

    Cyclization: The intermediate then undergoes cyclization in the presence of a sulfur source, such as Lawesson’s reagent, to introduce the thioxo group.

    Final Product: The final step involves esterification to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the thioxo group to a thiol group.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound may modulate signaling pathways by binding to receptors or interfering with protein-protein interactions.

Comparison with Similar Compounds

Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds also feature a diazine ring and have been studied for their anticancer and anti-inflammatory properties.

    Thioxo Compounds: Compounds with thioxo groups are known for their reactivity and potential as enzyme inhibitors.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)9-5-6-10(19-2)11(7-9)20-3/h5-7,13H,1-4H3,(H2,16,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUKCVZAZDXILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OC)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121247
Record name Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301359-48-8
Record name Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301359-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 2-(3,4-dimethoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

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